((3-Chloro-4-fluorophenyl)sulfonyl)leucine
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Overview
Description
Preparation Methods
The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)leucine typically involves the reaction of leucine with a sulfonyl chloride derivative of 3-chloro-4-fluorobenzene . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include an organic solvent, such as dichloromethane, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
((3-Chloro-4-fluorophenyl)sulfonyl)leucine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
((3-Chloro-4-fluorophenyl)sulfonyl)leucine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ((3-Chloro-4-fluorophenyl)sulfonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity . The chloro and fluoro substituents may enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
((3-Chloro-4-fluorophenyl)sulfonyl)leucine can be compared with other sulfonyl-containing amino acid derivatives, such as:
((3-Chloro-4-fluorophenyl)sulfonyl)alanine: Similar structure but with alanine instead of leucine, potentially leading to different biological activities.
((3-Chloro-4-fluorophenyl)sulfonyl)valine: Contains valine instead of leucine, which may affect its chemical reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents and the leucine moiety, which may confer distinct properties and applications compared to other similar compounds .
Properties
CAS No. |
1041437-99-3 |
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Molecular Formula |
C12H15ClFNO4S |
Molecular Weight |
323.77 g/mol |
IUPAC Name |
(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
UICILYMJVHXSFN-NSHDSACASA-N |
SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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